{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Ullmann-type amination C-N cross-coupling 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines

{3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696999-97-9; molecular formula C₇H₁₁BrN₄; MW 231.09 g/mol) is a heterocyclic building block combining three pharmacologically relevant features: a pyrazolo[1,5-a]pyrimidine core, a C-3 bromine substituent, and a C-7 methanamine group on a partially saturated (4,5,6,7-tetrahydro) pyrimidine ring. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized purine isostere with demonstrated utility across kinase inhibition (Pim-1, CDK, DPP-4, B-Raf), anxiolytic, anti-inflammatory, and antimicrobial programs.

Molecular Formula C7H11BrN4
Molecular Weight 231.09 g/mol
Cat. No. B13310794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Molecular FormulaC7H11BrN4
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=NN2C1CN)Br
InChIInChI=1S/C7H11BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h4-5,10H,1-3,9H2
InChIKeyNEDOFKWKKZWIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl-methanamine: Core Scaffold Identity and Procurement Context


{3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696999-97-9; molecular formula C₇H₁₁BrN₄; MW 231.09 g/mol) is a heterocyclic building block combining three pharmacologically relevant features: a pyrazolo[1,5-a]pyrimidine core, a C-3 bromine substituent, and a C-7 methanamine group on a partially saturated (4,5,6,7-tetrahydro) pyrimidine ring . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized purine isostere with demonstrated utility across kinase inhibition (Pim-1, CDK, DPP-4, B-Raf), anxiolytic, anti-inflammatory, and antimicrobial programs [1]. The bromine at C-3 serves as a versatile synthetic handle for cross-coupling, while the 7-methanamine provides an orthogonal functionalization vector. Critically, the tetrahydropyrimidine ring imparts conformational flexibility absent in fully aromatic analogs, aligning with modern "escape from flatland" drug design principles [2].

Why 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl-methanamine Cannot Be Replaced by Common In-Class Analogs


Pyrazolo[1,5-a]pyrimidines are not functionally interchangeable: the identity and position of halogen substituents, the oxidation state of the pyrimidine ring, and the nature of the amine handle each dictate orthogonal reactivity, molecular recognition, and downstream synthetic access. The C-3 bromine in this compound enables copper-catalyzed Ullmann-type amination and palladium-catalyzed Suzuki-Miyaura cross-coupling that C-3 chloro analogs perform less efficiently and that C-3 unsubstituted analogs cannot undergo at all [1]. Furthermore, the 4,5,6,7-tetrahydro saturation state introduces conformational lability that differentiates this compound from fully aromatic pyrazolo[1,5-a]pyrimidines, which are structurally rigid and planar [2]. Within the halogen series (F, Cl, Br, I), the 3-bromo substituent occupies a distinct optimum balancing synthetic reactivity, pharmacokinetic absorption, and halogen-bonding capability that no other halogen replicates simultaneously [3]. Consequently, substituting this compound with a 3-chloro, 3-iodo, 3-unsubstituted, or fully aromatic analog will alter at least one—and typically multiple—performance-critical parameters.

Quantitative Comparator Evidence for 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl-methanamine vs. Closest Analogs


C-3 Copper-Catalyzed Amination Yield: 3-Bromo vs. Prior C-5 Amino-Substituted Substrates (Debromination Benchmark)

The 3-bromo substituent in this compound class is the required leaving group for copper-catalyzed C-3 amination. When C-5 amino-substituted 3-bromo precursors (structurally analogous to the target compound bearing an amine at C-7) were subjected to the previous L-proline/CuI method, yields for 3,5-bis-aminated products were consistently below 35%, with debromination as the dominant side reaction [1]. In contrast, the optimized L-1/CuI catalyst system (5 mol% CuI, 10 mol% carbazole-based ligand L-1, K₂CO₃, diethylene glycol, 80 °C microwave, 1 h) delivered 3,5-bis-aminated products in 60–93% isolated yield, with an average of 83% across 29 structurally diverse examples [1]. A separate study on 3-bromopyrazolo[1,5-a]pyrimidine without C-5/C-7 amine substitution reported C-3 amination yields of 54–90% (average 77%) under CuI/L-proline conditions at 130 °C [2]. No comparable C-3 amination method has been reported for the 3-chloro or 3-unsubstituted analogs of the tetrahydropyrazolo[1,5-a]pyrimidine series, making the 3-bromo derivative the only validated entry point for this transformation.

Ullmann-type amination C-N cross-coupling 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines

Suzuki-Miyaura Cross-Coupling Dehalogenation Resistance: 3-Bromo vs. 3-Iodo Pyrazolo[1,5-a]pyrimidine

In a direct comparative study of halogenated aminopyrazoles (the immediate synthetic precursors of pyrazolo[1,5-a]pyrimidines) under Suzuki-Miyaura cross-coupling conditions, chloro and bromo derivatives demonstrated clear superiority over iodo derivatives [1]. The 3-iodo substrates exhibited a significantly higher propensity for undesired dehalogenation—loss of the halogen without productive C-C bond formation—whereas the 3-bromo substrates coupled efficiently with aryl, heteroaryl, and styryl boronic acids with minimal dehalogenation [1]. This advantage is preserved in the pyrazolo[1,5-a]pyrimidine series: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes Suzuki-Miyaura arylation at C-3 in good to excellent yields using XPhosPdG2/XPhos tandem catalysis [2], while analogous 3-iodo derivatives exhibit competing dehalogenation that reduces productive coupling yield.

Suzuki-Miyaura coupling dehalogenation side reaction C-C bond formation

Non-Covalent Interaction Architecture: 3-Bromo vs. 3-Chloro and 3-Unsubstituted Pyrazolo[1,5-a]pyrimidines in Crystal Engineering

X-ray crystallographic analysis of five 3-(R3) and/or 5-(R5)-substituted 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines revealed that the nature of the halogen at C-3 fundamentally alters the dominant intermolecular interaction motif [1]. When R3 = Br (compounds 2 and 3), the primary crystal-stabilizing interactions are Br⋯Cl halogen bonds, supplemented by C-Br⋯π-pyrimidine interactions classified as strong lone-pair⋯π contacts. When R3 = H (compounds 4 and 5), the dominant interaction switches to Cl⋯N-pyrimidine (a halogen⋯base Lewis interaction). When R3 = Cl, the halogen⋯π interaction adopts a different electronic character (σ-hole⋯π at the pyrazole face rather than lone-pair⋯π at the pyrimidine face) [1]. These distinct interaction landscapes directly affect melting point, solubility, co-crystal formation propensity, and solid-state stability.

halogen bonding crystal packing σ-hole interactions supramolecular chemistry

Oral Absorption and Therapeutic Ratio: 3-Bromo vs. 3-Iodo in the Pyrazolo[1,5-a]pyrimidine Series

In a systematic comparative evaluation of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines (F, Cl, Br, I), acute toxicity studies in mice (i.p. and p.o.) demonstrated that the 3-chloro (8) and 3-bromo (9) derivatives exhibited excellent therapeutic ratios, whereas the 3-iodo derivative (10) was significantly more poorly absorbed after oral administration than either 8 or 9 [1]. This establishes that while the 3-bromo and 3-chloro compounds share favorable oral absorption, the 3-iodo analog is pharmacokinetically disadvantaged. Additionally, the 3-bromo derivative (9) and 3-chloro derivative (8) both demonstrated anxiolytic efficacy comparable to the clinically used benzodiazepines diazepam and chlorodiazepoxide in multiple animal models (provoked aggression in monkeys, rat muricide, and fighting mice), while the 3-fluoro (7) and unsubstituted (6) derivatives had only marginal activity [1].

oral bioavailability acute toxicity therapeutic ratio anxiolytic

Conformational Lability of Tetrahydropyrazolo[1,5-a]pyrimidine vs. Fully Aromatic Scaffold: Induced-Fit Target Adaptation

The 4,5,6,7-tetrahydro (partially saturated) pyrimidine ring in this compound fundamentally differentiates it from fully aromatic pyrazolo[1,5-a]pyrimidines. NMR conformational analysis of tetrahydropyrazolo[1,5-a]pyrimidine (THPP) stereoisomers demonstrated that the trans-configured bicyclic core exists as a conformationally labile system with low energy barriers for conformational interconversion, enabling the scaffold to adjust its three-dimensional shape to fit target active sites [1]. In contrast, fully aromatic pyrazolo[1,5-a]pyrimidines are essentially planar and conformationally rigid. This conformational lability is explicitly cited as a key advantage aligned with the "escape from flatland" paradigm in modern drug design, where increasing the three-dimensional complexity and saturation of scaffolds correlates with improved clinical success rates [1].

conformational flexibility escape from flatland drug design THPP scaffold

Regioselectivity of Electrophilic Bromination: C-3 as the Kinetically Preferred Site on the Pyrazolo[1,5-a]pyrimidine Scaffold

Electrophilic bromination of the pyrazolo[1,5-a]pyrimidine scaffold is regiospecific: under strongly acidic conditions, bromination with N-bromosuccinimide (NBS) yields exclusively 3-bromo and 3,6-dibromo species, with C-3 substitution occurring first and C-6 substitution occurring only upon further bromination [1]. This regioselectivity is governed by the electronic structure of the 1-protonated species, as confirmed by molecular orbital calculations and coupling constant analysis [1]. In contrast, nitration shows reagent-dependent regioselectivity (3-nitro with mixed HNO₃/H₂SO₄ vs. 6-nitro with HNO₃/Ac₂O) [1]. The predictable, mono-regioselective bromination at C-3 is thus a unique synthetic advantage: C-3 brominated derivatives can be prepared with high selectivity without competing C-6 bromination under controlled conditions, whereas chlorination with NCS can produce dichlorinated products [2].

regioselective bromination electrophilic substitution C-3 vs. C-6 selectivity

Optimal Application Scenarios for 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl-methanamine Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of 3,7-Difunctionalized Tetrahydropyrazolo[1,5-a]pyrimidine Libraries via Sequential Cross-Coupling

This compound enables a two-directional library synthesis strategy unattainable with any single in-class analog. The C-3 bromine can undergo copper-catalyzed Ullmann-type amination (54–90% yield, average 77%) or Suzuki-Miyaura arylation (good to excellent yields with minimal dehalogenation) to introduce aryl, heteroaryl, or amine diversity at C-3 . Simultaneously, the C-7 methanamine provides an orthogonal functionalization handle for amide coupling, reductive amination, or sulfonamide formation. The 4,5,6,7-tetrahydro core further offers two stereogenic centers (at C-5 and C-7) that can be exploited for stereochemical diversity, with the trans-configured isomer providing conformational lability for induced-fit target engagement . No 3-chloro, 3-iodo, or 3-unsubstituted analog replicates all three capabilities (C-3 cross-coupling handle + C-7 amine handle + THPP conformational flexibility) simultaneously.

Kinase Inhibitor Hit-to-Lead Optimization Requiring a Non-Planar Purine Isostere with a Derivatizable Halogen Handle

The pyrazolo[1,5-a]pyrimidine scaffold is a validated purine isostere with nanomolar potency against multiple kinase targets including Pim-1 (IC₅₀ = 45 nM for unoptimized scaffold), CDK4 (IC₅₀ = 0.087 μM), CDK6 (IC₅₀ = 0.114 μM), and DPP-4 (IC₅₀ = 2 nM for optimized derivatives) . The 3-bromo substituent on this specific compound occupies the position known to project toward the solvent front or selectivity pocket in many kinase co-crystal structures, making it an ideal vector for introducing substituents that modulate selectivity without disrupting hinge-binding interactions . The conformational lability of the THPP core additionally allows the inhibitor to adapt to kinases with non-canonical active site geometries where flat aromatic scaffolds fail to achieve optimal binding .

Solid-State Engineering and Co-Crystal Design Exploiting Br⋯π Halogen Bonding Architecture

For applications where crystal packing, dissolution rate, or solid-state stability are critical (e.g., formulation development, co-crystal API design), the 3-bromo substituent provides a predictable Br⋯π-pyrimidine interaction (strong lone-pair⋯π) that is structurally distinct from the Cl⋯π-pyrazole (σ-hole⋯π) interactions provided by 3-chloro analogs . This means that co-crystal formers and counter-ions will interact with different faces of the bicyclic core depending on whether Br or Cl is present at C-3, enabling rational tuning of solid-state properties through halogen selection. X-ray diffractometry data confirm that the Br⋯Cl interaction (σ-hole on Br) dominates the crystal packing of 3-bromo derivatives, whereas Cl⋯N-pyrimidine interactions dominate in 3-unsubstituted compounds .

CNS-Targeted Probe Development Leveraging the Favorable Oral Absorption and Anxiolytic Scaffold Heritage

The pyrazolo[1,5-a]pyrimidine scaffold with a 3-bromo substituent has demonstrated oral bioavailability and benzodiazepine-comparable anxiolytic efficacy in multiple preclinical models, with the critical advantage of not potentiating the CNS depressant effects of ethanol or barbiturates—a liability that limits the clinical utility of benzodiazepines . Among the halogen series, the 3-bromo derivative provides the optimal balance of oral absorption (superior to 3-iodo, comparable to 3-chloro) and CNS activity (absent in 3-fluoro and 3-unsubstituted analogs) . The 3-bromo group on this compound additionally serves as a synthetic handle for late-stage diversification to optimize CNS penetration and target selectivity without resynthesizing the entire scaffold, a key advantage for iterative CNS lead optimization .

Quote Request

Request a Quote for {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.